Bienvenue dans la boutique en ligne BenchChem!

2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Drug Design ADMET Prediction Isomerism

2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 951894-88-5) is a heterocyclic small molecule defined by a benzofuran-oxadiazole core with a distinguishing ortho-chlorophenyl substitution. This structural isomerism differentiates it from the more commonly reported para-chlorophenyl analog , resulting in unique predicted physicochemical and electronic properties.

Molecular Formula C16H9ClN2O2
Molecular Weight 296.71
CAS No. 951894-88-5
Cat. No. B2356014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
CAS951894-88-5
Molecular FormulaC16H9ClN2O2
Molecular Weight296.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C16H9ClN2O2/c17-12-7-3-2-6-11(12)15-18-19-16(21-15)14-9-10-5-1-4-8-13(10)20-14/h1-9H
InChIKeyULXSANYXKVAGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 951894-88-5): Physicochemical and Structural Identity


2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 951894-88-5) is a heterocyclic small molecule defined by a benzofuran-oxadiazole core with a distinguishing ortho-chlorophenyl substitution . This structural isomerism differentiates it from the more commonly reported para-chlorophenyl analog [1], resulting in unique predicted physicochemical and electronic properties. The compound, cataloged under CSID:20524238, exhibits a calculated LogP of 4.41, a Polar Surface Area of 52 Ų, and zero Rule-of-5 violations , establishing a well-defined baseline for procurement and analytical verification.

The Ortho vs. Para Chlorophenyl Substitution Isomerism: Why 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole Cannot Be Interchanged


Procurement of a generic 'benzofuran-chlorophenyl-oxadiazole' without specifying the chlorine substitution pattern risks fundamental changes in molecular geometry and target engagement. The ortho-chlorine in 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole introduces steric hindrance and alters the electrostatic potential surface relative to its para-substituted analog (VNRBF-110) [1]. Such positional isomerism critically impacts molecular recognition; class-level evidence demonstrates that 5d structural hybrids within the benzofuran-oxadiazole series exhibit significant variation in anticancer activity (IC50) based on subtle substituent changes [2]. This inherent sensitivity to substitution pattern precludes direct substitution with regioisomers or analogs without rigorous re-validation of biological outcomes.

Quantitative Differentiation Evidence for 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (951894-88-5)


Physicochemical Property Difference: Lipophilicity and Steric Profile vs. Para-Chloro Analog

The ortho-chlorine substitution in 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole results in a predicted LogP of 4.41 , which is 0.24 units higher than the predicted LogP of 4.17 for the para-chloro analog 2-(benzofuran-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole calculated under the same ACD/Labs algorithm [1]. Additionally, the Polar Surface Area (PSA) differs, with the ortho isomer showing 52 Ų compared to the para isomer's predicted value. This quantifiable LogP shift indicates enhanced membrane permeability potential for the ortho isomer, while the ortho-chlorine steric effect alters rotational freedom around the phenyl-oxadiazole bond, a structural feature absent in the para config.

Drug Design ADMET Prediction Isomerism

Chlorine Positional Isomerism Effect on Predicted Acid-Base Character: Ortho vs. Para pKa Shift

The predicted pKa of 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is reported as -6.14±0.46 . While a class-level comparison to closely related 2-chlorophenyl-oxadiazole derivatives shows this compound is a very weak base, the precise pKa value is sensitive to the ortho-chlorine electron-withdrawing inductive effect combined with steric shielding of the oxadiazole nitrogen atoms. This specific ionization constant differentiates the compound from its para-chloro counterpart, which would experience only resonance effects without the proximal steric influence on protonation equilibria.

Chemical Stability Formulation Ionization State

Tyrosinase Inhibition Screening: Preliminary Biochemical Differentiation

In a biochemical assay measuring inhibition of human tyrosinase in MNT-1 cell lysates using L-DOPA as substrate, 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole demonstrated an IC50 of 2.30E+3 nM (2.30 μM) [1]. This inhibitory activity, while modest, was recorded in a human-relevant enzymatic system. It should be noted that this data is derived from a curated database entry (ChEMBL5416835/BindingDB BDBM50625104) and provides a specific quantitative anchor for the target compound's biochemical profile, enabling direct comparison with other compounds screened in the same assay panel.

Enzyme Inhibition Melanogenesis Biochemical Screening

Recommended Application Scenarios for 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (951894-88-5) Based on Verified Evidence


Regioisomeric Probe for Ortho-Substituent Effects in Benzofuran-Oxadiazole SAR Studies

This compound is optimally deployed as a defined ortho-chloro isomer in structure-activity relationship (SAR) panels where the biological impact of chlorine positional isomerism on benzofuran-oxadiazole hybrids is being interrogated. The verified ortho substitution pattern and predicted 0.24 LogP unit difference relative to the para analog [1] make it a controlled variable for probing lipophilicity-driven activity shifts in cell-based assays, directly addressing the procurement need for specific regioisomers rather than random chloro-substituted analogs.

Biochemical Assay Reference Standard with Curated Tyrosinase Inhibition Data

The compound's validated IC50 of 2.30 μM against human tyrosinase in MNT-1 cell lysates [2] positions it as a characterized reference standard for tyrosinase inhibition screening assays. Procurement of this specific compound ensures access to a defined biochemical activity anchor point, enabling normalization across assay runs and comparison with newly synthesized derivatives, a requirement that cannot be fulfilled by untested or uncharacterized chloro-substituted analogs.

Lipophilicity Benchmarking for CNS-Targeted Benzofuran-Oxadiazole Libraries

With a predicted LogP of 4.41 and PSA of 52 Ų , this ortho-chlorophenyl benzofuran-oxadiazole falls within a favorable CNS drug-like property space for hit-to-lead optimization. Its specific physicochemical profile differentiates it from the para-chloro isomer (predicted LogP ~4.17) [1], making it the preferred choice for screening cascades where enhanced membrane partitioning is desired, such as blood-brain barrier permeability assessments.

Quote Request

Request a Quote for 2-(1-Benzofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.